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Patient Selection Criteria for Clinical Trials

The core eligibility criteria from key tenalisib trials are summarized in the table below. These criteria ensure

the enrollment of a specific patient population with adequate organ function and limited prior treatment

options.

Criterion . .
Key Inclusion Parameters Key Exclusion Parameters

Category

Disease Histologically confirmed R/R PTCL or CTCL Prior cancer therapy within 3 weeks or 5

Status [1] [2]. Radiologically measurable or skin- drug half-lives (whichever shorter) [1].
evaluable disease [1].

Prior Received =1 prior line of systemic therapy Prior treatment with a

Therapy [1] [2]. PISK/mTOR/AKT/BTK inhibitor within 6

months [1].

| Organ Function | - Hematologic: ANC >0.75 x 10%L; Platelets >50 x 10%/L [1].

e Hepatic: Total bilirubin <1.5xULN; AST/ALT <2.5xULN (or <5xULN with liver involvement) [1].

¢ Renal: Creatinine <2.0 mg/dL or creatinine clearance =50 mL/min [1]. | Uncontrolled severe infections
or medical conditions [1]. | | Performance Status & Demographics | - Age =18 years [1].

¢ Life expectancy =212 weeks [1].
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e ECOG Performance Status <2 [1]. | Active malignancy other than TCL [1]. | | Other | | Autologous

SCT within 3 months; allogeneic SCT within 12 months [1].

The following diagram outlines the logical workflow for patient selection based on the criteria above:
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Safety Profile and Management

Understanding the safety profile is crucial for patient monitoring and management during trials.

¢ Most Common Adverse Events: In the single-agent study (n=58), the most frequent any-grade
treatment-emergent AE (TEAE) was fatigue (45%). The most common drug-related TEAE was
transaminase elevation (33%), which was also the most frequent Grade =3 related TEAE (21%) [1].

o Differentiated Safety Profile: Notably, late-onset toxicities like colitis and pneumonitis, which are
often associated with other PI3K inhibitors, were not observed with tenalisib, even in patients treated
for over 18 months [3].

e Dose-Limiting Toxicities (DLTs) and MTD: In the phase I/Ib trial, two DLTs occurred in the 800 mg
twice-daily (BID) fed cohort. Consequently, the 800 mg BID dose under fasting conditions was
established as the maximum tolerated dose (MTD) [1].

o Safety in Combination Therapy: When combined with romidepsin, the most common AEs (any
grade in >15% of patients) included nausea, thrombocytopenia, elevated AST/ALT, decreased
appetite, neutropenia, vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, and hypokalemia

2].

Clinical Efficacy and Pharmacokinetics

Tenalisib has demonstrated promising anti-tumor activity in heavily pre-treated T-cell lymphoma

populations.
. . Overall Complete Median Duration
Patient Dosing
Study . . Response Response of Response
Population Regimen
Rate (ORR) (CR) (DOR)
Single- R/RTCL (n=35 800mgBID 45.7% 8.6% (3 4.9 months
Agent evaluable) (Fasting) patients)
(Phase I/lb)

[1]

| Combination with Romidepsin (Phase I/IT) [2] | R/R TCL (n=27 evaluable) | Tenalisib 800 mg BID +
Romidepsin 14 mg/m? | 63.0% | 25.9% | 5.03 months | | Subgroup: PTCL (Combo) [2] | R/R PTCL |
Tenalisib 800 mg BID + Romidepsin 14 mg/m? | 75.0% | Not Specified | Not Specified | | Subgroup: CTCL
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(Combo) [2] | R/R CTCL | Tenalisib 800 mg BID + Romidepsin 14 mg/m? | 53.3% | Not Specified | Not
Specified |

The pharmacokinetic (PK) profile of tenalisib is favorable for oral administration. It is rapidly absorbed with
a median elimination half-life of approximately 2.28 hours, supporting a twice-daily dosing schedule [1].
Importantly, co-administration with romidepsin did not significantly alter the PK of either drug, facilitating

their combined use [2].

Experimental Protocols and Assessment Criteria

This section details the key methodologies used in the clinical trials to ensure consistency and reproducibility

in future studies.

Study Designh and Dosing Protocol

The clinical development of tenalisib in TCL employed a standard two-part design [1]:

¢ Phase | (Dose Escalation): Utilized a 3 + 3 design to determine the MTD. Tenalisib was
administered orally in 28-day cycles across escalating dose cohorts (200 mg to 800 mg BID).

¢ Phase Ib/ll (Dose Expansion): Enrolled separate cohorts of PTCL and CTCL patients at the
established MTD (800 mg BID fasting) to further evaluate safety and efficacy.

For the combination study with romidepsin [2]:

¢ Tenalisib was administered orally, twice daily, 1 hour before meals.
¢ Romidepsin was administered intravenously over 4 hours on Days 1, 8, and 15 of a 28-day cycle.
e Treatment was continued until disease progression or unacceptable toxicity.

Response Assessment Criteria

Accurate response assessment is critical and was performed based on standardized guidelines:

e Peripheral TCL (PTCL): Response was evaluated using the Lugano Classification [2].
e Cutaneous TCL (CTCL): Response was evaluated using the Global Response Score for CTCL,
which integrates skin, lymph node, blood, and visceral organ assessment [2].

© 2026 Smolecule. All rights reserved. 4/8 Tech Support


https://www.haematologica.org/article/view/haematol.2022.281875
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://www.haematologica.org/article/view/haematol.2022.281875
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7463651/
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.haematologica.org/article/view/haematol.2022.281875
https://www.smolecule.com/products/s549008?utm_src=pdf-body
https://www.haematologica.org/article/view/haematol.2022.281875
https://www.haematologica.org/article/view/haematol.2022.281875
https://www.smolecule.com/products/s549008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Pharmacokinetic (PK) Assessment Protocol

Detailed PK sampling provides essential data on drug exposure.

¢ Intensive Sampling: In the dose-escalation phase, full PK profiles were obtained on Cycle 1 Day 1
and Cycle 2 Day 1. Pre-dose samples were also collected at various other time points (e.g., Day 8
and Day 15 of Cycles 1 and 2) [1].

e Trough Sampling: In the expansion phase, pre-dose (trough) samples were collected on Day 1 of
multiple cycles to monitor steady-state exposure [1].

e Analyzed Parameters: Key PK parameters included maximum plasma concentration (Cmax), time to
Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t%) [1].

Mechanism of Action and Biomarkers

Tenalisib is a highly selective, next-generation, orally active dual inhibitor of the PI3K delta and gamma
isoforms [3] [4]. These isoforms are predominantly expressed in hematopoietic cells and play crucial roles in

cell proliferation, survival, and migration, as well in shaping the tumor microenvironment.

e Synergistic Potential: Preclinical in vitro studies in T-cell ymphoma models suggested that
combining PI3K d/y inhibition (with tenalisib) and HDAC inhibition (with romidepsin) has synergistic
anti-tumor potential, providing the rationale for the clinical combination study [2].

o Exploratory Biomarkers: Analysis of responding tumors in the single-agent study showed a marked
downregulation of CD30, IL-31, and IL-32a, suggesting these could serve as potential predictive or
pharmacodynamic biomarkers [1].

The following diagram illustrates the proposed mechanism of action for tenalisib, both as a single agent and

in combination:
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Conclusion and Future Directions
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Tenalisib represents a promising therapeutic agent for relapsed/refractory T-cell lymphomas. The established
patient selection criteria, manageable safety profile, and robust efficacy data—both as a monotherapy and in

combination with romidepsin—provide a strong foundation for its continued clinical development.

Future efforts are focused on advancing the tenalisib and romidepsin combination, which has shown a
higher ORR than single-agent tenalisib. Furthermore, tenalisib is being investigated in other malignancies,

including a phase II study in triple-negative breast cancer (NCT06189209) [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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